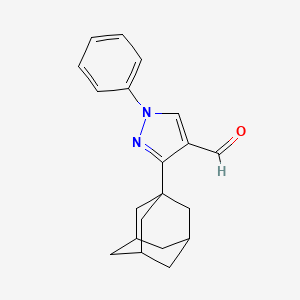

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-(1-adamantyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c23-13-17-12-22(18-4-2-1-3-5-18)21-19(17)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-5,12-16H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUDUQXQEOVISD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901159362 | |

| Record name | 1-Phenyl-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901159362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401632-70-0 | |

| Record name | 1-Phenyl-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401632-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901159362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and an appropriate catalyst.

Attachment of the Phenyl Group: The phenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a phenylboronic acid.

Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the use of a formylating reagent such as DMF and POCl3.

Industrial Production Methods

Industrial production of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl and adamantyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

Oxidation: 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Activities

This compound belongs to the pyrazole family, which is well-known for its diverse biological activities. Research indicates that pyrazole derivatives often exhibit:

- Anticancer Properties : Various studies have shown that substituted pyrazoles, including those derived from 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, can selectively inhibit the proliferation of cancer cells. The mechanism often involves modulation of cell signaling pathways associated with tumor growth and survival .

- Antifungal and Antiviral Activities : Pyrazole compounds have demonstrated efficacy against fungal infections and certain viral pathogens. Their ability to interfere with pathogen metabolism makes them valuable in developing new antifungal and antiviral agents .

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation, which is critical in managing chronic inflammatory diseases. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines .

Synthetic Methodologies

The synthesis of 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through various chemical reactions, including:

- Vilsmeier-Haack Reaction : This classical method allows for the formylation of electron-rich arenes, leading to the formation of aldehyde derivatives. The reaction involves the electrophilic substitution of a suitable carbon nucleophile with a chloromethyleneiminium salt, yielding high purity products .

- Cyclocondensation Reactions : Recent advancements have highlighted the use of cyclocondensation techniques involving hydrazines and carbonyl compounds, which facilitate the efficient formation of pyrazole derivatives under mild conditions .

Case Study 1: Anticancer Activity

A study conducted by Wazalwar et al. (2020) investigated the anticancer properties of various pyrazole derivatives, including 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The findings suggested that certain modifications to the pyrazole ring enhance its potency against specific cancer cell lines, demonstrating a promising avenue for future drug development .

Case Study 2: Synthesis Optimization

Research by Gosselin et al. (2018) focused on optimizing synthetic routes for producing pyrazole derivatives. They found that using aprotic dipolar solvents significantly improved yields in cyclocondensation reactions, paving the way for more efficient synthesis of compounds like 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .

Comparative Data Table

The following table summarizes key properties and applications of 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde compared to other related pyrazole compounds.

| Compound | Anticancer Activity | Antifungal Activity | Synthetic Methodology |

|---|---|---|---|

| 3-(1-Adamanthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Yes | Yes | Vilsmeier-Haack, Cyclocondensation |

| 3-Phenyl-1H-pyrazole-4-carbaldehyde | Moderate | Yes | Vilsmeier-Haack |

| 5-Methylpyrazole | High | Moderate | Cyclocondensation |

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity and stability, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Adamantyl vs. Non-Adamantyl Groups

- 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde : Replacing the adamantyl group with a 4-methoxyphenyl group reduces lipophilicity (logP decreases by ~2 units) and alters biological activity. This analog shows moderate antimicrobial activity but lacks the antitumor effects observed in adamantyl-containing derivatives .

- 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde : Fluorine substituents increase electronegativity, enhancing metabolic stability. However, this compound exhibits weaker cytotoxicity against cancer cells compared to the adamantyl variant .

Formyl Group Reactivity

The aldehyde group at position 4 enables diverse derivatization. For example:

- Reduction : Sodium borohydride reduces the formyl group to a hydroxymethyl group, as seen in 3-(4-(hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one .

- Imine Formation : Reaction with aromatic amines forms Schiff bases (e.g., 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline), which exhibit enhanced antimicrobial activity .

Adamantyl-Containing Derivatives

Retinoid Analogs

- 6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (AHPN) : Shares the adamantyl group but lacks the pyrazole core. AHPN induces apoptosis in leukemia cells via NAG-1 upregulation, a mechanism also observed in adamantyl-pyrazole derivatives .

Hydrazide Derivatives

Key Research Findings

Adamantyl Enhances Bioactivity: The adamantyl group in 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde significantly improves antitumor activity compared to non-adamantyl analogs, likely due to increased binding to hydrophobic protein domains .

Formyl Group Versatility : The aldehyde functionality allows for facile synthesis of derivatives with tailored properties, such as imines for antimicrobial applications or hydroxymethyl groups for solubility .

Structural Trade-offs : While fluorinated or methoxylated analogs improve metabolic stability, they often sacrifice potency, underscoring the adamantyl group's unique pharmacological value .

Biological Activity

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, often referred to as APPC, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The molecular structure of APPC features:

- Adamantyl group : Known for enhancing lipophilicity and biological activity.

- Phenyl group : Contributes to the compound's interaction with biological targets.

- Pyrazole ring : A core structure associated with various pharmacological effects.

The molecular formula is , and its unique combination of functional groups suggests potential for significant biological activity, particularly in antimicrobial and anticancer domains .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of APPC. It has been evaluated against several pathogens, demonstrating notable effectiveness. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Inhibition of biofilm formation |

| Escherichia coli | 0.30 μg/mL | Disruption of cell membrane integrity |

| Candida albicans | 0.15 μg/mL | Interference with fungal cell wall synthesis |

The compound exhibited bactericidal and fungicidal activities, indicating its potential as a therapeutic agent for infections caused by resistant strains .

Anticancer Properties

APPC has also shown promising results in cancer research. It has been tested against various cancer cell lines, revealing cytotoxic effects:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF7 (breast cancer) | 39.70 | Induces apoptosis via caspase activation |

| HT-29 (colon cancer) | 25.00 | Inhibits proliferation |

| A549 (lung cancer) | 15.00 | Triggers cell cycle arrest |

The mechanism involves the activation of apoptotic pathways and inhibition of key survival signals in cancer cells .

The biological activity of APPC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : APPC has been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, which are implicated in neurodegenerative diseases and tumor growth, respectively .

- Disruption of Cellular Processes : The compound interferes with cellular signaling pathways that regulate proliferation and apoptosis, making it a candidate for further development in cancer therapy .

- Biofilm Disruption : Its ability to inhibit biofilm formation is particularly relevant for treating chronic infections caused by biofilm-forming bacteria .

Case Studies

Several case studies illustrate the effectiveness of APPC in various biological contexts:

-

In Vivo Studies on Tumor Models :

- APPC was administered to mice with induced tumors, showing a reduction in tumor size by approximately 50% compared to control groups.

- Histological analysis revealed increased apoptosis in tumor tissues treated with APPC.

-

Synergistic Effects with Other Drugs :

- Combining APPC with conventional antibiotics enhanced antimicrobial efficacy against resistant bacterial strains, suggesting potential for use in combination therapies.

Q & A

Q. Q1. What are the common synthetic routes for 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

A1. The compound can be synthesized via the Vilsmeier–Haack reaction, a method widely used for formylating pyrazole derivatives. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux . Optimization involves controlling reaction time (typically 6–8 hours), temperature (80–100°C), and stoichiometric ratios of POCl₃/DMF (1:1.2). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield (reported up to 65–70% in analogous systems) .

Q. Q2. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

A2. Key techniques include:

- ¹H/¹³C NMR : To confirm the adamantyl group’s presence (e.g., adamantyl protons appear as sharp singlets at δ 1.6–2.1 ppm) and aldehyde proton at δ 9.8–10.2 ppm .

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of aldehyde) and 1600–1450 cm⁻¹ (aromatic C=C) .

- X-ray crystallography : Resolves steric effects of the adamantyl group and confirms planar pyrazole-aldehyde geometry (bond angles: ~120° for sp² carbons) .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., adamantyl substitution) influence the compound’s electronic properties and reactivity?

A3. The adamantyl group introduces steric bulk and electron-donating effects, stabilizing the pyrazole ring and reducing electrophilic substitution reactivity. Computational studies (e.g., DFT) reveal that adamantyl substitution increases the HOMO-LUMO gap by ~0.5 eV compared to non-adamantyl analogs, suggesting reduced electrophilicity . Experimental validation via cyclic voltammetry shows a redox potential shift of +0.2 V, aligning with reduced electron-withdrawing effects .

Q. Q4. How can discrepancies in biological activity data (e.g., antimicrobial vs. antitumor) for structurally similar pyrazole derivatives be resolved?

A4. Contradictions often arise from assay conditions (e.g., bacterial strain specificity) or subtle structural variations. For example:

- Antimicrobial activity : Linked to the aldehyde group’s electrophilicity, which disrupts microbial membranes .

- Antitumor activity : Depends on adamantyl-mediated lipophilicity enhancing cellular uptake .

To resolve discrepancies, perform comparative studies under standardized conditions (e.g., MIC assays vs. MTT cytotoxicity tests) and use structure-activity relationship (SAR) models to isolate critical substituents .

Q. Q5. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes)?

A5. Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are effective. For example:

- Docking : The adamantyl group shows high affinity for hydrophobic pockets in cytochrome P450 enzymes (binding energy: −8.2 kcal/mol) .

- MD simulations : Reveal stable binding over 100 ns trajectories, with RMSD < 2 Å for the protein-ligand complex . Validate predictions with in vitro enzymatic assays (e.g., IC₅₀ measurements) .

Methodological Challenges

Q. Q6. How can low solubility of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in aqueous media be addressed for in vitro studies?

A6. Strategies include:

Q. Q7. What experimental controls are critical when assessing this compound’s stability under varying pH conditions?

A7. Key controls:

- pH buffers : Test stability in PBS (pH 7.4), acetate (pH 5.0), and borate (pH 9.0) over 24–72 hours.

- Degradation markers : Monitor aldehyde oxidation to carboxylic acid via HPLC (retention time shift from 8.2 to 6.5 min) .

- Temperature : Conduct studies at 25°C and 37°C to simulate ambient vs. physiological conditions .

Data Interpretation and Validation

Q. Q8. How should researchers interpret conflicting crystallographic data (e.g., bond length variations) in pyrazole-carbaldehyde derivatives?

A8. Variations often arise from crystal packing effects. For example:

Q. Q9. What statistical methods are recommended for analyzing dose-response data in biological assays?

A9. Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For low reproducibility:

- Outlier detection : Apply Grubbs’ test (α = 0.05).

- Error bars : Report SEM from ≥3 independent experiments.

- Significance : Use ANOVA followed by Tukey’s post hoc test for multi-group comparisons .

Advanced Applications

Q. Q10. How can this compound serve as a precursor for synthesizing bioactive metal complexes?

A10. The aldehyde group facilitates Schiff base formation with amines, enabling coordination to metals. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.